GDP-|A-D-mannose (disodium)
Description
Overview of Nucleotide Sugars as Glycosyl Donors in Biosynthesis
Nucleotide sugars are the activated forms of monosaccharides, primed to participate in glycosylation reactions. wikipedia.org These reactions, catalyzed by enzymes known as glycosyltransferases, involve the transfer of a sugar moiety from the nucleotide sugar to an acceptor molecule, which can be a protein, lipid, or another carbohydrate. wikipedia.org This process of glycosylation is fundamental to a vast range of biological functions, including cell-cell communication, immune responses, and the structural integrity of cells and tissues. encyclopedia.pubnih.gov
Structurally, nucleotide sugars consist of a nucleoside diphosphate (B83284) or monophosphate linked to a sugar molecule. pibb.ac.cn The high-energy phosphate (B84403) bond provides the necessary thermodynamic driving force for the transfer of the sugar unit. wikipedia.org While various nucleotide sugars exist, each carrying a specific monosaccharide, they collectively serve as the universal currency for glycosylation. In humans, there are nine common nucleotide sugars that act as glycosyl donors. wikipedia.org
Significance of GDP-α-D-Mannose (disodium) as a Central Metabolite
GDP-α-D-mannose holds a central position in metabolism as the primary donor of mannose for the synthesis of a multitude of essential glycoconjugates and polysaccharides. wikipedia.org Mannose, the sugar moiety of GDP-α-D-mannose, is a critical component of glycoproteins, glycolipids, and other complex carbohydrates. pnas.orgnih.gov
Its significance is highlighted by its involvement in several key biosynthetic pathways:
Protein Glycosylation: D-mannose, derived from GDP-α-D-mannose, is a major carbohydrate component of both N-linked and O-linked glycoproteins in eukaryotes. pnas.orgnih.govpnas.org These modifications are crucial for proper protein folding, stability, and function.
Cell Wall Biosynthesis: In plants and fungi, GDP-α-D-mannose is a precursor for the synthesis of structural carbohydrates that form the cell wall, such as glucomannans and galactomannans. pnas.org In some seeds, mannans serve as major carbohydrate stores. pnas.org
Precursor to other Nucleotide Sugars: GDP-α-D-mannose is the substrate for the synthesis of other important nucleotide sugars, such as GDP-L-fucose. pnas.org L-fucose is a component of plant cell walls and glycoproteins. pnas.orgnih.gov
Vitamin C Biosynthesis in Plants: GDP-α-D-mannose is a key intermediate in the proposed pathway for the biosynthesis of ascorbic acid (Vitamin C) in plants. pnas.org
The essential nature of GDP-α-D-mannose is underscored by the fact that severe deficiencies in its synthesis are lethal in organisms like yeast and lead to early embryonic arrest in plants. pnas.org
Table 1: Key Properties of Guanosine (B1672433) Diphosphate-α-D-Mannose
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H25N5O16P2 | nih.gov |
| Molecular Weight | 605.3 g/mol | nih.gov |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | nih.gov |
| CAS Number | 3123-67-9 | nih.gov |
| Metabolic Role | Glycosyl donor | wikipedia.org |
| Cellular Location | Cytoplasm | nih.gov |
Historical Context and Foundational Research on its Biochemical Role
The understanding of the role of nucleotide sugars, including GDP-α-D-mannose, in oligosaccharide synthesis began to crystallize in the 1950s through the pioneering work of Luis Federico Leloir and his colleagues. wikipedia.org Their research established that glycosyltransferases are the key enzymes that transfer sugar groups from activated sugar nucleotides to acceptor molecules. wikipedia.org
The enzyme responsible for the synthesis of GDP-α-D-mannose, GDP-mannose pyrophosphorylase (also known as mannose-1-phosphate guanylyltransferase), was identified and characterized in subsequent research. wikipedia.orgpnas.org This enzyme catalyzes the reaction between guanosine triphosphate (GTP) and mannose-1-phosphate to produce GDP-α-D-mannose and pyrophosphate. wikipedia.org
Foundational research in various organisms has consistently highlighted the critical nature of this nucleotide sugar. For instance, studies in the plant Arabidopsis thaliana provided genetic evidence for the role of GDP-mannose in ascorbic acid biosynthesis. pnas.org Research on the parasite Leishmania has identified GDP-mannose pyrophosphorylase as a potential drug target, as the synthesis of GDP-mannose is essential for the parasite's viability. nih.gov These and other studies have solidified our understanding of GDP-α-D-mannose as a central and indispensable metabolite in the vast and intricate network of cellular biochemistry.
Structure
2D Structure
Properties
Molecular Formula |
C16H23N5Na2O16P2 |
|---|---|
Molecular Weight |
649.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 |
InChI Key |
XOAGKSFNHBWACO-RAUZPKMFSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Interconversion Pathways of Gdp α D Mannose Disodium
De Novo Biosynthesis from Carbohydrate Precursors
The primary pathway for the synthesis of GDP-α-D-mannose begins with common carbohydrate precursors, typically originating from glucose. This de novo pathway ensures a steady supply of this essential building block for glycosylation. In eukaryotes, the synthesis of GDP-mannose occurs in the cytoplasm from fructose-6-phosphate (B1210287) and GTP in three main steps.
Role of Phosphomannose Mutase in Mannose-1-Phosphate Formation
Phosphomannomutase (PMM), also known as phosphomannose mutase, is a key enzyme in the de novo pathway, catalyzing the reversible isomerization of mannose-6-phosphate (B13060355) to mannose-1-phosphate. This reaction is a critical step, as mannose-1-phosphate is the direct precursor for the final step of GDP-α-D-mannose synthesis. The enzyme belongs to the family of isomerases, specifically the phosphotransferases that transfer phosphate (B84403) groups within a molecule.
The catalytic mechanism of phosphomannomutase involves a phosphorylated enzyme intermediate. The reaction proceeds via a mannose-1,6-bisphosphate (B95564) intermediate, which is generated through the interaction with the phosphoenzyme. Like other phosphomutases, PMM is dependent on the presence of a hexose (B10828440) bisphosphate for its activity. In humans, two main isozymes of PMM exist, PMM1 and PMM2. PMM2 is considered the primary enzyme for this reaction in most tissues. Mutations in the PMM2 gene are the cause of the most common congenital disorder of glycosylation, PMM2-CDG (also known as Carbohydrate-Deficient Glycoprotein Syndrome Type Ia), which highlights the critical role of this enzyme in glycosylation pathways.
Table 1: Kinetic Properties of Human Phosphomannomutase Isozymes
| Property | PMM1 | PMM2 | Reference |
| Substrate Preference | Acts on glucose phosphates and mannose phosphates at equal rates. | Converts mannose 1-phosphate to mannose 6-phosphate about 20 times more rapidly than glucose 1-phosphate to glucose 6-phosphate. | |
| Activator Ka (Mannose 1,6-bisphosphate) | Higher Ka value, indicating lower affinity. | Significantly lower Ka value, indicating higher affinity. | |
| Phosphatase Activity | Exhibits significant phosphatase activity on hexose 1,6-bisphosphates. | Has very low phosphatase activity. | |
| Optimal pH | ~6.5 | ~6.5 |
Mechanism of GDP-Mannose Pyrophosphorylase Activity
The final and committing step in the de novo synthesis of GDP-α-D-mannose is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase. This enzyme facilitates the reaction between mannose-1-phosphate and guanosine (B1672433) triphosphate (GTP) to produce GDP-α-D-mannose and pyrophosphate (PPi). This reaction is reversible; however, the subsequent hydrolysis of pyrophosphate in the cell drives the reaction towards the synthesis of GDP-α-D-mannose.
GDP-mannose pyrophosphorylase exhibits a high degree of specificity for its substrates, mannose-1-phosphate and GTP. Studies on the enzyme from various organisms have shown that it has a much lower affinity for other sugar-1-phosphates and nucleotide triphosphates. For instance, the enzyme from Escherichia coli O157:H7 (ManC) has demonstrated broad substrate specificity, being able to utilize various hexose-1-phosphates and all four common nucleoside triphosphates to synthesize different NDP-sugars. However, the efficiency of these alternative reactions is generally lower than with the natural substrates.
The kinetic parameters of GDP-mannose pyrophosphorylase can vary between different organisms. For the Leishmania infantum enzyme, the Km values for mannose-1-phosphate and GTP were determined to be 15 µM and 18 µM, respectively, with a Vmax of 0.6 µM·min−1.
**Table 2: Kinetic Parameters of GDP-Mannose Pyrophosphorylase from *Leishmania infantum***
| Parameter | Value | Reference |
| Km (Mannose-1-Phosphate) | 15 µM | |
| Km (GTP) | 18 µM | |
| Vmax | 0.6 µM·min−1 | |
| kcat | 12.5–13 min−1 | |
| kcat/Km | ~0.8 min−1µM−1 |
The expression of the gene encoding GDP-mannose pyrophosphorylase is subject to regulation at both the transcriptional and post-translational levels. In Escherichia coli, the capR gene acts as a regulator, and mutations in this gene can lead to the derepression of GDP-mannose pyrophosphorylase synthesis, resulting in an overproduction of capsular polysaccharide.
In humans, the gene GMPPB encodes the GDP-mannose pyrophosphorylase B enzyme. Mutations in this gene are associated with a group of muscular dystrophies known as dystroglycanopathies, which are characterized by abnormal glycosylation of α-dystroglycan. The expression of GMPPB can be regulated by various factors, and its activity is crucial for maintaining the necessary levels of GDP-α-D-mannose for proper protein glycosylation.
Post-translational modifications also play a role in regulating GMPPB activity. Recent studies have shown that GMPPB can be regulated by ubiquitination, which affects its enzymatic activity. Furthermore, the activity of GMPPB is allosterically inhibited by its catalytically inactive paralogue, GMPPA, in a GDP-mannose-dependent manner, providing a feedback mechanism to control GDP-mannose levels.
Integration within Core Sugar Nucleotide Metabolism
The pentose (B10789219) phosphate pathway is responsible for producing NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. The GTP required for GDP-α-D-mannose synthesis is derived from the cellular nucleotide pool, which is maintained by both de novo synthesis and salvage pathways that are dependent on precursors from the PPP. Thus, the availability of both the sugar and the nucleotide components for GDP-α-D-mannose synthesis is directly linked to the flux through these fundamental metabolic pathways.
Furthermore, GDP-α-D-mannose itself is a precursor for the synthesis of other activated sugars, such as GDP-L-fucose. The conversion of GDP-α-D-mannose to GDP-L-fucose is a multi-step process that further highlights the central role of GDP-α-D-mannose in the broader network of nucleotide sugar metabolism. The concept of metabolic channeling, where intermediates are passed directly from one enzyme to the next in a pathway, has been proposed for nucleotide sugar biosynthesis to increase efficiency and protect reactive intermediates.
Salvage Pathways Contributing to GDP-α-D-Mannose Pool
In addition to the de novo pathway, cells can also synthesize GDP-α-D-mannose through salvage pathways. These pathways utilize mannose that is either taken up from the extracellular environment or recycled from the degradation of cellular glycoconjugates.
The salvage pathway typically involves the phosphorylation of free mannose to mannose-6-phosphate by a hexokinase. From this point, the pathway converges with the de novo pathway, with mannose-6-phosphate being converted to mannose-1-phosphate by phosphomannomutase, and subsequently to GDP-α-D-mannose by GDP-mannose pyrophosphorylase.
The relative contribution of the de novo and salvage pathways to the total intracellular pool of GDP-α-D-mannose can vary depending on the cell type and the availability of extracellular mannose. The existence of these salvage pathways provides metabolic flexibility and ensures that cells can maintain an adequate supply of this essential nucleotide sugar even under conditions where de novo synthesis might be limited.
Interconversion to Other Nucleotide Sugars
Guanosine diphosphate (B83284) α-D-mannose (GDP-α-D-mannose) serves as a critical branch point in nucleotide sugar metabolism, acting as a precursor for the synthesis of other essential nucleotide sugars. These downstream products, such as GDP-β-L-fucose and GDP-β-L-galactose, are vital for the fucosylation and glycosylation of various biomolecules, which play fundamental roles in cell signaling, immunity, and development. reactome.orgnih.gov The metabolic fate of GDP-α-D-mannose is determined by specific enzymatic pathways that catalyze its conversion through dehydration, epimerization, and reduction reactions.
Precursor Role in GDP-β-L-Fucose Biosynthesis
The de novo biosynthesis of GDP-β-L-fucose, a key substrate for fucosyltransferases, originates from GDP-α-D-mannose. reactome.orgnih.gov This transformation is a two-step enzymatic process that occurs in the cytoplasm of mammalian cells and is the primary source of GDP-fucose for cellular fucosylation reactions. nih.govresearchgate.net The pathway involves an initial dehydration and a subsequent combined epimerization and reduction to yield the final product.
The first committed step in the conversion of GDP-α-D-mannose to GDP-β-L-fucose is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD). nih.govnih.gov GMD, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, facilitates the conversion of GDP-α-D-mannose into an unstable intermediate, GDP-4-keto-6-deoxy-D-mannose. nih.govnih.gov This reaction involves an intramolecular oxidation-reduction mechanism. The process begins with the oxidation of the hydroxyl group at C4' of the mannose residue, followed by the dehydration at C5' and C6', and concludes with the reduction of C6'. nih.gov The enzyme utilizes a tightly bound NADP+ as a cofactor for the initial oxidation step. nih.govwikipedia.org
| Enzyme | Substrate | Product | Cofactor |
| GDP-mannose 4,6-dehydratase (GMD) | GDP-α-D-mannose | GDP-4-keto-6-deoxy-D-mannose | NADP+ |
This interactive table summarizes the enzymatic reaction catalyzed by GMD.
The intermediate product of the GMD reaction, GDP-4-keto-6-deoxy-D-mannose, is subsequently converted into the final product, GDP-β-L-fucose, by a single bifunctional enzyme known as GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase. nih.govnih.gov This enzyme is also referred to as GDP-L-fucose synthetase (FX or GFS). researchgate.netresearchgate.net The FX protein catalyzes a complex two-part reaction: first, the epimerization at both the C3' and C5' positions of the hexose, and second, an NADPH-dependent reduction of the keto group at the C4' position. nih.govresearchgate.net This concerted action effectively transforms the D-mannose configuration into the L-fucose configuration, yielding GDP-β-L-fucose. researchgate.net The successful synthesis of GDP-L-fucose is crucial for providing the necessary donor substrate for fucosylation processes in all bacterial and eukaryotic organisms. researchgate.net
| Enzyme | Substrate | Product | Cofactor |
| GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX/GFS) | GDP-4-keto-6-deoxy-D-mannose | GDP-β-L-fucose | NADPH |
This interactive table outlines the final step in the de novo synthesis of GDP-β-L-fucose.
The de novo GDP-β-L-fucose synthesis pathway is tightly regulated to maintain cellular homeostasis of this critical nucleotide sugar. The primary regulatory control point is the allosteric feedback inhibition of the first enzyme in the pathway, GMD. rupress.org The final product, GDP-β-L-fucose, acts as a potent inhibitor of GMD activity. nih.govuniprot.org This feedback mechanism ensures that the production of GDP-fucose is attenuated when cellular levels are sufficient, preventing its over-accumulation. rupress.org This regulation is a key feature of the pathway in both bacteria and humans. rupress.org
Epimerization by GDP-Mannose 3',5'-Epimerase (GME)
In addition to its role as a precursor for L-fucose, GDP-α-D-mannose can be converted to other sugar nucleotides through the action of different epimerases. One such key enzyme is GDP-mannose 3',5'-epimerase (GME), which belongs to the short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.gov This enzyme catalyzes a complex double epimerization at the C3' and C5' positions of the mannose residue. nih.govacs.org In plants, this pathway is integral to the biosynthesis of vitamin C (L-ascorbic acid). nih.govresearchgate.net
| Enzyme | Substrate | Products |
| GDP-mannose 3',5'-epimerase (GME) | GDP-α-D-mannose | GDP-β-L-galactose, GDP-β-L-gulose |
This interactive table shows the substrates and products of the reaction catalyzed by GME.
Formation of GDP-β-L-Gulose and its Metabolic Fate
Guanosine diphosphate-β-L-gulose (GDP-β-L-gulose) is synthesized from GDP-α-D-mannose through an epimerization reaction catalyzed by the enzyme GDP-mannose 3',5'-epimerase (GME). nih.govacs.org This enzyme facilitates the inversion of the stereocenter at the C5' position of the mannose sugar, converting GDP-α-D-mannose into its C5' epimer, GDP-β-L-gulose. nih.govwikipedia.org The reaction is reversible and results in an equilibrium between the substrate and the products. nih.gov
The primary metabolic fate of GDP-β-L-gulose in plants is its role as a putative intermediate in the de novo biosynthesis of L-ascorbic acid (vitamin C). acs.orgresearchgate.netnih.gov This proposed pathway, known as the L-gulose pathway, suggests that GDP-β-L-gulose is a precursor that is further metabolized to produce vitamin C, a vital antioxidant and enzymatic cofactor in plants. nih.govresearchgate.netnih.gov The formation of GDP-β-L-gulose represents a critical step that channels carbon flux from the pool of GDP-sugars towards vitamin C synthesis. nih.gov
Mechanistic Insights into Multi-Product Epimerization
The catalytic cycle begins with the oxidation of the C4' hydroxyl group of GDP-α-D-mannose. nih.govacs.org Historically, it was believed that the epimerization at C5' (to form GDP-L-gulose) preceded the epimerization at C3'. wikipedia.orgnih.gov However, recent research has identified GDP-D-altrose (the C3' epimer) as another reaction product. wikipedia.orgnih.govresearchgate.net This discovery has led to a revised understanding of the mechanism, indicating that GME can catalyze epimerization through two different routes: a C5'-prior-to-C3' pathway and a C3'-prior-to-C5' pathway. wikipedia.orgnih.gov
Consequently, the enzymatic reaction establishes an equilibrium between GDP-α-D-mannose and three different epimeric products. wikipedia.orgresearchgate.net Structural and site-directed mutagenesis studies have identified specific amino acid residues, such as C145 and K217 in the Arabidopsis thaliana GME, that likely function as the critical acid/base pair responsible for catalyzing the proton exchange during the epimerization steps. acs.org
| Compound | Epimerization Site(s) | Role | Equilibrium Ratio (%) researchgate.net |
|---|---|---|---|
| GDP-α-D-Mannose | N/A (Substrate) | Initial Substrate | 72 |
| GDP-β-L-Galactose | C3' and C5' | Main Product | 20 |
| GDP-β-L-Gulose | C5' | Side Product / Vitamin C Precursor | 4 |
| GDP-D-Altrose | C3' | Side Product | 4 |
Other Derivatization Pathways and Modified GDP-Mannose Analogues
GDP-α-D-mannose serves as a crucial branch-point metabolite, acting as a precursor for the synthesis of other essential nucleotide sugars. One major pathway is the biosynthesis of GDP-L-fucose, a sugar vital for the fucosylation of glycans involved in cell signaling and immunity. wikipedia.org This conversion is initiated by GDP-mannose 4,6-dehydratase (GMD), which transforms GDP-mannose into an intermediate that is subsequently converted to GDP-L-fucose. wikipedia.orgresearchgate.net
In certain bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, GDP-mannose is the substrate for GDP-mannose dehydrogenase (GMD), which oxidizes it to GDP-mannuronic acid. nih.govbeilstein-archives.org This product is an essential building block for the synthesis of alginate, an exopolysaccharide that is a major virulence factor contributing to biofilm formation. beilstein-archives.orgnih.gov
To investigate the mechanisms of enzymes like GMD, researchers have developed various modified GDP-mannose analogues. These chemical probes are synthesized using chemoenzymatic methods, which typically involve the chemical synthesis of a modified mannose 1-phosphate, followed by an enzymatic coupling reaction using a GDP-mannose pyrophosphorylase. nih.govbeilstein-archives.org Examples of such analogues include compounds with modifications at the C6 position of the mannose sugar, such as:
C6-methyl nih.gov
C6-amido nih.gov
C6-amino
C6-sulfhydryl
C6-chloro nih.gov
The evaluation of these analogues, like GDP 6-chloro-6-deoxy-ᴅ-mannose, against their target enzymes provides valuable insights into substrate binding and catalytic mechanisms. nih.govnih.gov
Hydrolysis and Degradation of GDP-α-D-Mannose
Function and Mechanism of GDP-Mannose Mannosyl Hydrolase (GDPMH)
GDP-mannose mannosyl hydrolase (GDPMH) is an enzyme that catalyzes the hydrolysis of GDP-α-D-mannose into guanosine diphosphate (GDP) and β-D-mannose. drugbank.comdoi.org This enzyme, found in organisms like Escherichia coli, is a homodimer and requires a divalent cation such as Mg²⁺ for its catalytic activity. drugbank.comnih.gov Although its amino acid sequence places it within the Nudix superfamily of hydrolases, GDPMH exhibits a unique catalytic mechanism. nih.govresearchgate.net
Unlike typical Nudix enzymes, which hydrolyze the pyrophosphate bond (P-O bond) of their substrates, GDPMH cleaves the bond between the anomeric carbon (C1) of the sugar and the phosphate group (C-O bond). drugbank.comnih.govnih.gov The reaction proceeds via a nucleophilic substitution at the C1 carbon, with a water molecule acting as the nucleophile. nih.govresearchgate.net This results in an inversion of the stereochemical configuration at the anomeric center, yielding β-D-mannose from the α-linked substrate. drugbank.com
The catalytic mechanism is proposed to be dissociative, involving an oxocarbenium ion-like transition state. drugbank.comdoi.org The departure of the GDP leaving group is significantly facilitated by coordination with the essential Mg²⁺ ion and a network of hydrogen bonds from key amino acid residues, including Arg-37, Arg-52, and Tyr-103. doi.orgubc.ca Within the active site, the residue His-124 functions as a general base, activating the water molecule for its nucleophilic attack. doi.orgubc.ca
| Feature | Description | Reference |
|---|---|---|
| Enzyme Family | Nudix Hydrolase Superfamily (with modified motif) | drugbank.comnih.gov |
| Substrate | GDP-α-D-mannose, GDP-α-D-glucose | researchgate.net |
| Products | GDP and β-D-mannose (or β-D-glucose) | drugbank.com |
| Bond Cleaved | Glycosidic bond (C1-O-P) | nih.govnih.gov |
| Cofactor | Divalent cation (e.g., Mg²⁺) | nih.gov |
| Key Catalytic Residue | His-124 (General Base) | doi.orgubc.ca |
| Mechanism | Nucleophilic substitution with inversion at C1 | drugbank.com |
Implications of Hydrolytic Regulation on Cellular GDP-Mannose Levels
The hydrolytic activity of GDPMH plays a crucial role in cellular homeostasis by regulating the intracellular concentration of GDP-mannose. doi.org GDP-mannose is an essential precursor for numerous biosynthetic pathways, including the synthesis of cell wall components, protein glycosylation, and the formation of other nucleotide sugars like GDP-L-fucose. doi.orgpnas.org
By catalyzing the irreversible degradation of GDP-mannose, GDPMH provides a mechanism for cells to control the size of this critical nucleotide sugar pool. This regulation ensures that the supply of mannosyl residues is balanced with the metabolic demands of the cell. Fine-tuning the levels of GDP-mannose is vital, as an excess or deficiency could adversely affect the integrity of the cell wall, the proper folding and function of glycoproteins, and the synthesis of other important glycoconjugates. Therefore, the hydrolytic action of GDPMH serves as a key control point in the broader network of carbohydrate metabolism.
Biological Roles and Cellular Functions of Gdp α D Mannose Disodium
Core Role in Glycosylation Processes
GDP-α-D-mannose is the indispensable precursor for the incorporation of mannose into glycoproteins and other glycoconjugates. pnas.org Its synthesis in the cytoplasm via the enzyme GDP-mannose pyrophosphorylase is a critical step, providing the essential substrate for mannosyltransferases involved in various glycosylation pathways within the endoplasmic reticulum (ER) and Golgi apparatus. pnas.orgglpbio.com These pathways include N-linked glycosylation, the formation of glycosylphosphatidylinositol (GPI) anchors, O-mannosylation, and C-mannosylation, all of which are fundamental to cellular integrity and function.
N-Linked Glycan Biosynthesis
N-linked glycosylation is a major form of protein modification where an oligosaccharide chain, or glycan, is attached to an asparagine residue of a nascent polypeptide chain. mdpi.com GDP-α-D-mannose is a key intermediate in the biosynthesis of the precursor oligosaccharide required for this process. glpbio.com
The assembly of the N-linked glycan precursor begins on the cytoplasmic face of the endoplasmic reticulum (ER). nih.gov The process is initiated on a lipid carrier called dolichol phosphate (B84403) (Dol-P). GDP-α-D-mannose serves as the direct mannose donor for the first five mannosylation steps in the synthesis of the lipid-linked oligosaccharide (LLO) precursor. nih.govreactome.org Mannosyltransferases catalyze the transfer of mannose residues from GDP-α-D-mannose to the growing dolichol-pyrophosphate-linked glycan chain, eventually forming a Man₅GlcNAc₂-PP-dolichol intermediate. nih.gov
This intermediate is then flipped into the ER lumen. Further elongation occurs using a different mannose donor, dolichol-phosphate-mannose (Dol-P-Man), which is also synthesized from GDP-α-D-mannose. nih.gov The final core glycan structure is then transferred en bloc from the dolichol carrier to specific asparagine residues on newly synthesized proteins. nih.gov
| Stage of N-Linked Glycan Precursor Synthesis | Mannose Donor | Location | Key Enzymes |
| Initial Elongation (up to Man₅GlcNAc₂) | GDP-α-D-mannose | Cytoplasmic face of ER | Various mannosyltransferases |
| Further Elongation (beyond Man₅GlcNAc₂) | Dolichol-phosphate-mannose (Dol-P-Man) | ER Lumen | Various mannosyltransferases |
The attachment of N-linked glycans, rich in mannose residues derived from GDP-α-D-mannose, is crucial for the proper folding, stability, and function of many eukaryotic proteins. glpbio.comnih.gov The glycan chains act as chaperones, guiding the folding process within the ER and preventing protein aggregation. This modification can enhance protein solubility and protect against proteolytic degradation. nih.gov The intricate structure of these glycans is also essential for cell-cell interactions, immune recognition, and signal transduction. glpbio.com Deficiencies in the enzymes involved in N-glycosylation can lead to a group of metabolic disorders known as congenital disorders of glycosylation (CDG).
Glycosylphosphatidylinositol (GPI) Anchor Synthesis
GDP-α-D-mannose is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors, which are complex glycolipids that attach proteins to the cell surface. nih.gov The conserved core of a GPI anchor includes three mannose residues. nih.govnih.govfrontiersin.org The biosynthesis of the GPI anchor occurs in the ER. While the direct mannosyl donor in the ER lumen is Dol-P-Man, the ultimate source of these mannose residues is cytoplasmic GDP-α-D-mannose, which is used to synthesize Dol-P-Man. nih.govoup.com These mannose units are sequentially added to the growing anchor structure before it is transferred to the C-terminus of a target protein. nih.govnih.gov GPI-anchored proteins have diverse functions, acting as enzymes, receptors, and adhesion molecules, and are vital for processes like embryogenesis and neurogenesis. nih.govnih.gov
| Step in GPI Anchor Assembly | Mannose Donor | Linkage Formed |
| Addition of First Mannose | Dol-P-Man | α1-4 linkage to GlcN |
| Addition of Second Mannose | Dol-P-Man | α1-6 linkage to first Man |
| Addition of Third Mannose | Dol-P-Man | α1-2 linkage to second Man |
O-Mannosylation Pathways
O-mannosylation is a type of glycosylation where a mannose sugar is attached to the hydroxyl group of a serine or threonine residue on a protein. nih.gov This process is initiated in the ER. nih.gov Similar to GPI anchor synthesis, the first mannose residue is transferred from Dol-P-Man, which is derived from GDP-α-D-mannose. nih.govresearchgate.net However, for the subsequent elongation of the O-linked mannose chain in the Golgi apparatus, GDP-α-D-mannose serves as the direct donor substrate for various mannosyltransferases. researchgate.net O-mannosylation is critical for the function of certain proteins, most notably α-dystroglycan. nih.gov Proper glycosylation of α-dystroglycan is essential for its interaction with extracellular matrix proteins, and defects in this pathway are linked to congenital muscular dystrophies. nih.govnih.gov
C-Mannosylation Mechanisms
C-mannosylation is a rare and exceptionally stable type of glycosylation where an α-mannose molecule is attached via a C-C bond to the indole (B1671886) ring of a tryptophan residue. protpi.chnih.gov This modification occurs in the ER on proteins containing a specific W-X-X-W sequence motif. protpi.chnih.gov The enzymatic reaction is catalyzed by C-mannosyltransferases. protpi.ch The mannose donor for this process is not GDP-α-D-mannose directly, but rather Dol-P-Man. protpi.chnih.govmolbiolcell.org As Dol-P-Man is synthesized in the ER from GDP-α-D-mannose and dolichol-phosphate, GDP-α-D-mannose is the ultimate precursor for this modification. protpi.chmolbiolcell.org C-mannosylation has been shown to play a significant role in the proper folding, stability, and secretion of target proteins, such as those with thrombospondin type 1 repeats (TSRs). nih.govelifesciences.org
Involvement in Cell Wall Biosynthesis
GDP-α-D-mannose is a key precursor in the formation of the cell wall in bacteria, fungi, and plants, contributing to the synthesis of essential structural components.
In bacteria, particularly Gram-negative species, GDP-α-D-mannose is a precursor for the synthesis of lipopolysaccharides (LPS), a major component of their outer membrane. Mannose derived from GDP-α-D-mannose is incorporated into the O-antigen of LPS, which contributes to the serological diversity of bacterial strains and plays a role in the interaction with the host immune system. The biosynthesis of GDP-D-mannose is a critical step for the formation of various cell wall-associated polysaccharides. pnas.orgnih.gov For instance, in Streptomyces coelicolor, the disruption of the GDP-mannose synthesis pathway leads to increased susceptibility to antibiotics that target cell wall biogenesis. nih.gov The synthesis of GDP-D-mannose from fructose-6-phosphate (B1210287) involves a series of enzymatic reactions catalyzed by phosphomannose isomerase (PMI), phosphomannomutase (PMM), and GDP-mannose pyrophosphorylase (GMP). nih.gov
In fungi, GDP-α-D-mannose is essential for the synthesis of mannans and mannoproteins, which are major components of the fungal cell wall. These molecules are crucial for maintaining cell wall integrity, morphogenesis, and adhesion. oup.comnih.gov The biosynthesis of galactomannan (B225805), a key polysaccharide in the cell wall of fungi like Aspergillus fumigatus, requires the transport of GDP-mannose into the Golgi apparatus. nih.govresearchgate.net Deletion of the GDP-mannose transporter can lead to the absence of galactomannan and severe growth defects. nih.gov In yeasts such as Saccharomyces cerevisiae and Candida albicans, GDP-mannose is the donor for the extensive mannosylation of proteins, forming a dense outer layer of mannoproteins on the cell surface. nih.gov
In plants, GDP-α-D-mannose serves as a precursor for the synthesis of various cell wall polysaccharides, including hemicellulose and pectin. researchgate.net Mannose residues derived from GDP-mannose are incorporated into glucomannans and other complex polysaccharides that contribute to the structural integrity of the plant cell wall. pnas.org The transport of GDP-mannose into the Golgi apparatus is also crucial for the glycosylation of sphingolipids, known as glycosylinositolphosphorylceramides (GIPCs), which are important components of the plant plasma membrane and are implicated in cell wall integrity. biorxiv.org
Table 1: Role of GDP-α-D-Mannose in Cell Wall Biosynthesis
| Organism Group | Key Cell Wall Components Derived from GDP-α-D-Mannose | Primary Function of Derived Components |
|---|---|---|
| Bacteria | Lipopolysaccharides (O-antigen) | Outer membrane integrity, serological specificity, host-pathogen interactions |
| Fungi | Mannans, Mannoproteins, Galactomannan | Cell wall integrity, morphogenesis, adhesion, immunogenicity |
| Plants | Hemicellulose (e.g., Glucomannan), Pectin | Structural support and integrity of the cell wall |
Contribution to Ascorbic Acid (Vitamin C) Biosynthesis in Plants
GDP-α-D-mannose is a central intermediate in the primary pathway for ascorbic acid (Vitamin C) biosynthesis in higher plants, often referred to as the D-mannose/L-galactose pathway. nih.govpnas.org This pathway begins with the conversion of D-mannose-1-phosphate and GTP to GDP-D-mannose, a reaction catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMP). nih.govpnas.orgfrontiersin.org Mutants deficient in this enzyme exhibit significantly reduced levels of ascorbic acid. nih.govpnas.org
Following its synthesis, GDP-D-mannose is converted to GDP-L-galactose by the enzyme GDP-D-mannose-3',5'-epimerase (GME). frontiersin.orgresearchgate.netnih.gov Subsequently, a series of enzymatic reactions involving GDP-L-galactose phosphorylase, L-galactose-1-phosphate phosphatase, L-galactose dehydrogenase, and L-galactono-1,4-lactone dehydrogenase leads to the formation of L-ascorbic acid. pnas.orgfrontiersin.orgresearchgate.net This pathway underscores the critical role of GDP-α-D-mannose as a committed precursor for Vitamin C production in plants. nih.gov
Table 2: Key Enzymes in the Plant Ascorbic Acid Biosynthesis Pathway Starting from GDP-α-D-Mannose
| Enzyme | Abbreviation | Reaction Catalyzed |
|---|---|---|
| GDP-D-mannose pyrophosphorylase | GMP | D-mannose-1-phosphate + GTP ↔ GDP-D-mannose + PPi |
| GDP-D-mannose-3',5'-epimerase | GME | GDP-D-mannose ↔ GDP-L-galactose |
| GDP-L-galactose phosphorylase | GGP | GDP-L-galactose + Pi ↔ L-galactose-1-phosphate + GDP |
| L-galactose-1-phosphate phosphatase | GPP | L-galactose-1-phosphate + H₂O → L-galactose + Pi |
| L-galactose dehydrogenase | - | L-galactose + NAD⁺ → L-galactono-1,4-lactone + NADH + H⁺ |
| L-galactono-1,4-lactone dehydrogenase | - | L-galactono-1,4-lactone + 2 ferricytochrome c → L-ascorbic acid + 2 ferrocytochrome c + 2 H⁺ |
Role in Immune Recognition and Cell-Cell Interactions (Focus on Biochemical Pathways)
GDP-α-D-mannose is the donor substrate for mannosylation, a crucial post-translational modification that results in the synthesis of glycoproteins and glycolipids. nih.gov These mannosylated structures, present on the cell surface, play a pivotal role in immune recognition and cell-cell interactions. The terminal mannose residues of these glycans are recognized by a class of proteins called lectins, which are present on the surface of immune cells. nih.govbiorxiv.org
One important family of lectins is the C-type lectin receptors (CLRs), such as the mannose receptor (MR) and DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which are expressed on antigen-presenting cells like macrophages and dendritic cells. nih.gov The interaction between these lectins and mannose-containing glycans on the surface of pathogens or other cells initiates a variety of immune responses, including phagocytosis, cytokine production, and antigen presentation. nih.govkiesslinglab.com For example, the recognition of high-mannose glycans on the surface of fungi by host lectins is a key step in the initiation of an anti-fungal immune response. nih.gov
In cell-cell interactions, mannose-containing glycans and their corresponding lectins mediate processes such as cell adhesion and signaling. nih.gov These interactions are vital for tissue organization and development. The specific patterns of mannosylation, dictated by the availability of GDP-mannose and the activity of mannosyltransferases, can thus modulate the strength and specificity of these cellular recognition events.
Signal Transduction Modulation via Glycan Structures
The glycan structures synthesized from GDP-α-D-mannose can modulate signal transduction pathways by altering the function of cell surface receptors. Many receptors, including receptor tyrosine kinases and G-protein coupled receptors, are glycoproteins. The N-linked glycans attached to these receptors can influence their conformation, stability, and interaction with ligands and other signaling molecules.
Changes in the mannosylation patterns of these receptors, resulting from altered GDP-mannose availability or mannosyltransferase activity, can impact downstream signaling cascades. For instance, the extent of mannosylation on certain growth factor receptors can affect their dimerization and subsequent activation, thereby influencing cell growth and proliferation pathways. The intricate branching of N-glycans, which is dependent on a steady supply of GDP-mannose, can create or mask binding sites for signaling molecules, thus fine-tuning the cellular response to external stimuli.
Research into Compromised Glucose Metabolism and Related Biochemical Pathways
Recent research has highlighted a connection between mannose metabolism, for which GDP-α-D-mannose is a key intermediate, and glucose metabolism. Mannose enters the glycolytic pathway after being converted to fructose-6-phosphate. nih.gov However, an excessive influx of mannose can lead to the accumulation of mannose-6-phosphate (B13060355), which can inhibit key enzymes in glycolysis, such as phosphoglucose (B3042753) isomerase. nih.govresearchgate.net This interference with glucose metabolism can impact cellular energy production.
In certain cancer cells with low levels of the enzyme phosphomannose isomerase (PMI), mannose has been shown to suppress tumor growth by inhibiting glycolysis. researchgate.net The accumulation of mannose-6-phosphate in these cells leads to a reduction in the flux of glucose through glycolysis and the tricarboxylic acid (TCA) cycle. techscience.com Furthermore, studies have shown that altered mannose metabolism, potentially leading to changes in GDP-mannose levels, is associated with chronic stress and depression. frontiersin.org In some metabolic disorders, such as Congenital Disorders of Glycosylation (CDG), defects in the synthesis of GDP-mannose can lead to a range of severe clinical manifestations, underscoring the importance of this pathway for normal cellular function. researchgate.net These findings suggest that the biochemical pathways involving GDP-α-D-mannose can intersect with and influence central carbon metabolism, with potential implications for various physiological and pathological states.
Comparative Biochemistry and Organismal Context of Gdp α D Mannose Disodium Metabolism
Eukaryotic Systems
In eukaryotes, GDP-α-D-mannose is indispensable for the synthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids, which are crucial for cellular function, signaling, and structural integrity.
Mammalian Metabolism of GDP-α-D-Mannose
In mammalian cells, GDP-α-D-mannose is a central metabolite in glycosylation pathways, essential for the proper synthesis and function of numerous proteins and lipids. nih.gov
Biosynthesis: The primary route for GDP-α-D-mannose synthesis begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis. This is converted to mannose-6-phosphate (B13060355) by the enzyme phosphomannose isomerase (PMI). researchgate.net Subsequently, phosphomannomutase (PMM) isomerizes mannose-6-phosphate to mannose-1-phosphate. plos.org The final step is catalyzed by GDP-mannose pyrophosphorylase (GMPPB), which converts mannose-1-phosphate and guanosine (B1672433) triphosphate (GTP) into GDP-α-D-mannose. plos.orgasm.org Mammalian cells can also utilize exogenous mannose, which is phosphorylated to mannose-6-phosphate by hexokinase, entering the same pathway. researchgate.netresearchgate.net
Functions in Glycosylation: GDP-α-D-mannose is the direct or indirect donor of mannose for several critical glycosylation processes:
N-linked glycosylation: It provides the initial mannose residues for the assembly of the lipid-linked oligosaccharide precursor (dolichol-PP-GlcNAc₂Man₅) on the cytoplasmic face of the endoplasmic reticulum. asm.org
O-linked mannosylation: This is a vital post-translational modification of proteins, such as α-dystroglycan, where mannose is transferred from dolichol-phosphate-mannose (synthesized from GDP-α-D-mannose) to serine or threonine residues. plos.org
GPI Anchor Synthesis: GDP-α-D-mannose is the precursor for the mannose residues in the conserved core of glycosylphosphatidylinositol (GPI) anchors, which tether many proteins to the cell surface. nih.govresearchgate.net
Precursor to GDP-fucose: GDP-α-D-mannose is converted to GDP-fucose, another critical nucleotide sugar, through a two-step enzymatic process involving GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX). chemilyglycoscience.comasm.orgnih.gov
Defects in the enzymes of this pathway can lead to a group of genetic disorders known as Congenital Disorders of Glycosylation (CDG), highlighting the critical importance of GDP-α-D-mannose metabolism in human health. researchgate.netplos.org
Table 1: Key Enzymes in Mammalian GDP-α-D-Mannose Metabolism
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phosphomannose Isomerase | PMI | Converts fructose-6-phosphate to mannose-6-phosphate. |
| Phosphomannomutase | PMM | Converts mannose-6-phosphate to mannose-1-phosphate. |
| GDP-Mannose Pyrophosphorylase | GMPPB | Synthesizes GDP-α-D-mannose from mannose-1-phosphate and GTP. |
| GDP-Mannose 4,6-Dehydratase | GMDS | Catalyzes the first step in the conversion of GDP-α-D-mannose to GDP-fucose. |
Plant-Specific Pathways and Functions
In plants, GDP-α-D-mannose is a branching point for several metabolic pathways that are fundamental to their growth, development, and interaction with the environment.
Biosynthesis: The biosynthesis of GDP-α-D-mannose in plants follows the same enzymatic steps as in mammals, with GDP-mannose pyrophosphorylase (also known as VTC1 in Arabidopsis thaliana) being a key enzyme. nih.govresearchgate.net
Key Functions:
Ascorbic Acid (Vitamin C) Biosynthesis: GDP-α-D-mannose is a direct precursor for the synthesis of L-ascorbic acid, a major antioxidant and enzyme cofactor in plants. The enzyme GDP-mannose 3',5'-epimerase converts GDP-D-mannose to GDP-L-galactose, a committed step in the primary vitamin C synthesis pathway. asm.orgchemilyglycoscience.comasm.org
Cell Wall Polysaccharide Synthesis: GDP-α-D-mannose is the donor for mannose residues in the synthesis of various cell wall components, including the hemicelluloses glucomannan (B13761562) and galactomannan (B225805), as well as the rhamnogalacturonan II component of pectin. plos.orgfrontiersin.org
Protein Glycosylation: Similar to mammals, plants utilize GDP-α-D-mannose for N-linked and O-linked glycosylation of proteins, which is crucial for protein folding, stability, and function. researchgate.netfrontiersin.org
Precursor for Other Nucleotide Sugars: GDP-α-D-mannose is a precursor for GDP-L-fucose, which is incorporated into cell wall polysaccharides and glycoproteins. researchgate.netplos.org
The central role of GDP-α-D-mannose in these diverse pathways underscores its importance for plant viability and structural integrity.
Fungal and Yeast Systems (e.g., Saccharomyces cerevisiae)
In fungi and yeast, GDP-α-D-mannose is of paramount importance, particularly for the synthesis of their unique and essential cell wall.
Biosynthesis: The synthesis of GDP-α-D-mannose in Saccharomyces cerevisiae is analogous to other eukaryotes, starting from fructose-6-phosphate. plos.org Deletion of the phosphomannose isomerase gene (PMI40) is lethal unless the growth medium is supplemented with mannose. plos.org
Central Role in Cell Wall Construction: The fungal cell wall is rich in mannans and mannoproteins, for which GDP-α-D-mannose is the essential building block. researchgate.net
Mannan (B1593421) Synthesis: GDP-α-D-mannose is the direct donor for the mannosyltransferases that synthesize the extensive mannan outer layer of the yeast cell wall. nih.gov This process involves the elongation of both N-linked and O-linked glycans on cell wall proteins. chemilyglycoscience.comnih.gov
Galactomannan Synthesis: In filamentous fungi like Aspergillus fumigatus, GDP-α-D-mannose is required for the synthesis of the mannan backbone of galactomannan, a major cell wall polysaccharide. researchgate.netasm.org
GPI Anchor Synthesis: As in other eukaryotes, GDP-α-D-mannose is necessary for the synthesis of GPI anchors that attach proteins to the cell membrane and cell wall. asm.org
Transport into the Golgi: A critical aspect of fungal mannosylation is the transport of GDP-α-D-mannose from the cytoplasm, where it is synthesized, into the lumen of the Golgi apparatus. This transport is mediated by a specific GDP-mannose transporter, and its disruption severely compromises cell wall integrity. asm.orgnih.gov
Protozoan Parasites (e.g., Trypanosoma brucei)
In protozoan parasites such as Trypanosoma brucei and Leishmania, GDP-α-D-mannose metabolism is a critical pathway for the synthesis of unique cell surface glycoconjugates that are essential for their survival and virulence.
Biosynthesis: These parasites possess both a de novo pathway for GDP-α-D-mannose synthesis from glucose and a salvage pathway that utilizes exogenous mannose. asm.org While the de novo pathway is the major contributor under normal conditions, the salvage pathway can fully support the growth of bloodstream-form T. brucei. asm.org
Essential Roles in Virulence:
Trypanosoma brucei: GDP-α-D-mannose is essential for the synthesis of the GPI anchors of the variant surface glycoproteins (VSGs) that form a dense protective coat on the parasite's surface, allowing it to evade the host immune system. asm.orgnih.gov It is also required for the N-glycosylation of these and other glycoproteins. asm.org
Leishmania: In Leishmania, GDP-α-D-mannose is the precursor for the synthesis of mannose-rich glycoconjugates such as lipophosphoglycan (LPG) and proteophosphoglycans, which are crucial for the parasite's interaction with host macrophages and for establishing infection. researchgate.net Disruption of the GDP-mannose pyrophosphorylase gene in Leishmania mexicana renders the parasite avirulent. researchgate.net
The essentiality of GDP-α-D-mannose for the synthesis of these virulence factors makes the enzymes of this pathway attractive targets for the development of anti-parasitic drugs. nih.govresearchgate.net
Prokaryotic Systems
In prokaryotes, GDP-α-D-mannose is a key precursor for the biosynthesis of various cell surface polysaccharides that are important for structural integrity, protection, and interaction with the environment and host organisms.
Role in Bacterial Lipopolysaccharide (LPS) and Capsule Biosynthesis
Biosynthesis: The enzymatic pathway for GDP-α-D-mannose synthesis is conserved in bacteria. In some bacteria, the phosphomannose isomerase and GDP-mannose pyrophosphorylase activities are present on a single bifunctional enzyme. asm.orgfrontiersin.org
Functions in Cell Envelope Synthesis:
Lipopolysaccharide (LPS): In many Gram-negative bacteria, GDP-α-D-mannose is a precursor for the synthesis of the O-antigen, the outermost portion of the LPS. The O-antigen is a major surface antigen and is important for bacterial virulence and resistance to host defenses. asm.orgplos.org For instance, in Xanthomonas citri, the causative agent of citrus canker, GDP-α-D-mannose is required for LPS production, and its absence leads to a loss of pathogenicity. asm.org
Capsular Polysaccharides (CPS): GDP-α-D-mannose is also a building block for the synthesis of capsular polysaccharides in many bacteria. These capsules form a protective layer around the bacterial cell, shielding it from phagocytosis and other host immune responses. nih.govacs.org
Other Glycoconjugates: In mycobacteria, GDP-α-D-mannose is essential for the synthesis of mannose-containing lipoglycans such as lipomannan (LM) and lipoarabinomannan (LAM), which are critical components of their complex cell wall and are involved in modulating the host immune response. researchgate.netnih.gov
Table 2: Comparative Roles of GDP-α-D-Mannose Across Different Organisms
| Organismal Group | Key Functions of GDP-α-D-Mannose |
|---|---|
| Mammals | N-linked glycosylation, O-mannosylation, GPI anchor synthesis, precursor to GDP-fucose. |
| Plants | Ascorbic acid synthesis, cell wall polysaccharide (hemicellulose, pectin) synthesis, protein glycosylation. |
| Fungi/Yeast | Cell wall mannan and galactomannan synthesis, N- and O-linked glycosylation, GPI anchor synthesis. |
| Protozoan Parasites | Synthesis of unique surface glycoconjugates (e.g., VSG GPI anchors, lipophosphoglycan) essential for virulence. |
| Bacteria | Lipopolysaccharide (O-antigen) synthesis, capsular polysaccharide synthesis, synthesis of other cell wall glycoconjugates (e.g., lipoarabinomannan). |
Specific Examples in Pathogenic and Non-Pathogenic Bacteria (e.g., Pseudomonas aeruginosa, Salmonella enterica)
The metabolism of GDP-α-D-mannose is central to the physiology and, in some cases, the pathogenicity of a wide range of bacteria. The pathways originating from this activated sugar are diverse and contribute to the biosynthesis of essential cell surface structures, including exopolysaccharides and the lipopolysaccharide (LPS) core.
Pseudomonas aeruginosa
In the opportunistic pathogen Pseudomonas aeruginosa, GDP-mannose is a critical precursor for the biosynthesis of alginate, an exopolysaccharide that is a major virulence factor, particularly in chronic lung infections associated with cystic fibrosis. researchgate.netacs.org The conversion of a non-mucoid to a mucoid, alginate-overproducing phenotype is a key step in the adaptation of P. aeruginosa to the host lung environment. This alginate layer provides a protective barrier against host immune defenses and antibiotics. uniprot.org
The key committal and regulatory step in the alginate biosynthetic pathway is the oxidation of GDP-D-mannose to GDP-D-mannuronic acid. uniprot.orgnih.gov This irreversible reaction is catalyzed by the enzyme GDP-mannose 6-dehydrogenase (GMD), which is encoded by the algD gene. researchgate.netnih.gov GMD is a primary target for strategies aimed at inhibiting alginate production in mucoid P. aeruginosa strains. acs.orgnih.gov The enzyme catalyzes the irreversible double oxidation of GDP-mannose to produce the alginate building block, guanosine diphosphate (B83284) mannuronic acid (GDP-d-ManA). acs.orgnih.gov Studies have shown that overexpression of GMD in mucoid strains leads to significantly greater concentrations of GDP-mannuronate compared to GDP-mannose, indicating its central role in controlling the flux towards alginate production. nih.gov
Salmonella enterica
In Salmonella enterica, a significant food-borne pathogen, GDP-mannose is an essential precursor for the synthesis of O-antigen, a component of the outer membrane lipopolysaccharide (LPS). The O-antigen is crucial for virulence and for protecting the bacterium from the host's complement system. The biosynthesis pathways for O-antigens involve the assembly of nucleotide sugar precursors, including GDP-mannose. nih.gov
The enzyme GDP-mannose pyrophosphorylase (GDP-ManPP) from Salmonella enterica has been a subject of study due to its role in producing GDP-mannose. nih.gov This enzyme catalyzes the reaction between mannose-1-phosphate and GTP to form GDP-mannose. wikipedia.org Research on the S. enterica GDP-ManPP has explored its substrate specificity, revealing that the enzyme is intolerant of bulky substituents at the C-2, C-3, and C-4 positions of the mannose ring, suggesting these positions are critical for binding within the enzyme's active site. nih.gov Additionally, S. enterica utilizes a mannose family phosphotransferase system (PTS) for the uptake and phosphorylation of certain sugars, demonstrating the importance of mannose metabolism for this organism. nih.gov
| Bacterium | Enzyme | Gene | Function | Significance |
|---|---|---|---|---|
| Pseudomonas aeruginosa | GDP-mannose 6-dehydrogenase (GMD) | algD | Catalyzes the oxidation of GDP-D-mannose to GDP-D-mannuronic acid. uniprot.org | Key regulatory and committal step in alginate biosynthesis; a major virulence factor. researchgate.netnih.gov |
| Salmonella enterica | GDP-mannose pyrophosphorylase (GDP-ManPP) | cpsB (manC) | Synthesizes GDP-mannose from mannose-1-phosphate and GTP. nih.govwikipedia.org | Provides the essential precursor for O-antigen biosynthesis, crucial for virulence. nih.gov |
Evolutionary Conservation and Divergence of GDP-α-D-Mannose Dependent Pathways
The pathways involving GDP-α-D-mannose exhibit a fascinating pattern of evolutionary conservation and divergence, reflecting the fundamental importance of mannosylated structures across all domains of life, as well as the adaptation of organisms to specific niches.
Conservation:
The initial step in the synthesis of activated mannose is highly conserved. The enzyme GDP-mannose pyrophosphorylase (GMPP), which catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP, is found in bacteria, fungi, plants, and animals. wikipedia.orgplos.org This widespread distribution underscores the fundamental requirement for GDP-mannose as a donor of mannosyl residues for essential cellular processes, including protein glycosylation and the synthesis of cell wall components. plos.orgpnas.org
Another highly conserved process dependent on GDP-mannose is protein O-mannosylation. This post-translational modification, initiated by protein O-mannosyltransferases (PMTs), involves the transfer of a mannose residue to serine or threonine residues of secretory proteins. nih.gov Originally described in yeast, O-mannosylation is now known to be conserved from bacteria to humans. oup.com In bacteria, PMT homologues have been identified in numerous genomes, and the process is crucial for the virulence of pathogens such as Mycobacterium tuberculosis. nih.govpnas.org The synthesis of the mannose donor for this process, dolichol-phosphate-mannose, also relies on GDP-mannose. plos.org
Divergence:
While the synthesis of the GDP-mannose precursor is conserved, the downstream pathways that utilize it show significant divergence, leading to a vast array of species-specific glycoconjugates. This divergence is a major driver of organismal diversity and adaptation.
The examples of P. aeruginosa and S. enterica highlight this divergence. Both bacteria use the conserved GDP-mannose precursor, but they channel it into distinct, functionally different end products. P. aeruginosa utilizes GDP-mannose dehydrogenase to create GDP-mannuronic acid, the building block for the unique exopolysaccharide alginate, which is not a common bacterial product. uniprot.org In contrast, S. enterica employs a suite of specific mannosyltransferases to incorporate mannose into its characteristic O-antigen repeats, which vary even between different serovars of the same species.
This divergence is largely driven by the evolution of different families of glycosyltransferases, such as mannosyltransferases. These enzymes exhibit remarkable specificity for both the donor (GDP-mannose) and the acceptor molecule, allowing for the creation of diverse and complex glycan structures. nih.gov Therefore, while the core machinery for producing the activated mannose donor is ancient and conserved, the enzymes that use this donor have diversified extensively, enabling the synthesis of specific structures like alginate, lipopolysaccharide, and various glycoproteins that define the cell surface and interaction of each organism with its environment. nih.govoup.com
| Enzyme/Process | Function | Distribution | Conservation Status |
|---|---|---|---|
| GDP-mannose pyrophosphorylase (GMPP) | Synthesis of GDP-mannose from Mannose-1-P and GTP. wikipedia.org | Bacteria, Fungi, Plants, Animals. wikipedia.orgplos.org | Highly Conserved |
| Protein O-Mannosylation (via PMTs) | Transfer of mannose to Ser/Thr residues of proteins. nih.gov | Bacteria, Fungi, Animals. oup.com | Highly Conserved |
| GDP-mannose 6-dehydrogenase (GMD) | Synthesis of GDP-mannuronic acid for alginate. uniprot.org | Primarily in alginate-producing bacteria (e.g., Pseudomonas, Azotobacter). | Divergent/Lineage-Specific |
| O-Antigen Specific Mannosyltransferases | Transfer of mannose to build O-antigen repeats. nih.gov | Specific to bacteria producing mannose-containing O-antigens (e.g., Salmonella). | Divergent/Species-Specific |
Advanced Research Methodologies and Analytical Approaches for Gdp α D Mannose Disodium
Spectroscopic Techniques for Detection and Characterization
Spectroscopic methods are indispensable for the structural elucidation and functional analysis of GDP-α-D-mannose. These techniques provide detailed information about the molecular structure, conformation, and dynamics of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the atomic-level structure of molecules in solution. For GDP-α-D-mannose, various NMR techniques, including ¹H, ¹³C, and ³¹P NMR, are utilized to confirm its identity and elucidate its structural features.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of the protons and carbons in both the guanosine (B1672433) and mannose moieties of the molecule. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between atoms and confirming the α-anomeric configuration of the mannose residue.
³¹P NMR is particularly valuable for characterizing the diphosphate (B83284) group of GDP-α-D-mannose. The phosphorus nuclei in the α- and β-phosphate groups exhibit distinct chemical shifts and coupling constants, which are sensitive to the local chemical environment, including the presence of divalent metal ions like Mg²⁺ that are often required for the activity of enzymes utilizing this nucleotide sugar.
Table 1: Representative ¹H, ¹³C, and ³¹P NMR Chemical Shifts for GDP-α-D-Mannose
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |
|---|---|---|---|
| Guanosine H-8 | ~8.1 | - | - |
| Guanosine H-1' | ~5.9 | - | - |
| Mannose H-1'' | ~5.5 | - | - |
| Mannose C-1'' | - | ~95.0 | - |
| α-Phosphate (Pα) | - | - | ~-10.5 |
| β-Phosphate (Pβ) | - | - | ~-6.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, temperature, and presence of metal ions.
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of molecules, as well as for their quantification. For GDP-α-D-mannose, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of this non-volatile and thermally labile compound.
In full-scan MS analysis, GDP-α-D-mannose is typically detected as a deprotonated molecule [M-H]⁻ in negative ion mode, with an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) is employed for structural confirmation through fragmentation analysis. By selecting the parent ion of GDP-α-D-mannose and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragments correspond to the loss of specific chemical groups, such as the guanosine monophosphate (GMP) or the mannose-1-phosphate moieties, providing definitive structural information. A reported m/z value for the [M+H]⁺ ion of GDP-d-mannose is 626.05. acs.org
Table 2: Key Fragment Ions of GDP-α-D-Mannose in Negative Ion Mode MS/MS
| Fragment Ion | m/z (approximate) | Description |
|---|---|---|
| [GMP - H]⁻ | 362.0 | Guanosine monophosphate |
| [Mannose-1-P - H]⁻ | 259.0 | Mannose-1-phosphate |
| [Pyrophosphate - H]⁻ | 177.0 | Pyrophosphate |
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification, separation, and quantification of GDP-α-D-mannose from complex biological matrices or synthetic reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of GDP-α-D-mannose. Due to the polar and anionic nature of the molecule, several HPLC modes are employed.
Anion-Exchange Chromatography (AEC): This is a widely used method for the separation of nucleotides and nucleotide sugars based on their charge. GDP-α-D-mannose, with its negatively charged phosphate (B84403) groups, binds to a positively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
Reversed-Phase Ion-Pairing Chromatography (RP-IPC): In this technique, a standard reversed-phase column is used with a mobile phase containing an ion-pairing reagent, such as tetrabutylammonium. The ion-pairing reagent forms a neutral complex with the anionic GDP-α-D-mannose, allowing for its retention and separation on the nonpolar stationary phase.
Quantification by HPLC is typically performed using a UV detector, as the guanine (B1146940) ring of GDP-α-D-mannose has a strong absorbance at approximately 254 nm. By comparing the peak area of the sample to that of a known concentration standard, the amount of GDP-α-D-mannose can be accurately determined.
Beyond conventional HPLC, other advanced chromatographic methods offer enhanced resolution and sensitivity for the analysis of GDP-α-D-mannose.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly specific and sensitive method for both the identification and quantification of GDP-α-D-mannose, even in complex biological samples. nih.gov The chromatographic separation reduces matrix effects and allows for the differentiation of isomers, while the mass spectrometer provides definitive identification and sensitive quantification.
Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. CE offers high separation efficiency and requires very small sample volumes, making it suitable for the analysis of precious samples. It has been successfully applied to the separation of various nucleotide sugars, including GDP-mannose. nih.gov
Enzymatic Assays for Kinetic and Mechanistic Studies
Enzymatic assays are fundamental for studying the kinetics and mechanisms of enzymes that synthesize, modify, or utilize GDP-α-D-mannose as a substrate. These assays are designed to measure the rate of the enzymatic reaction by monitoring the consumption of the substrate or the formation of a product over time.
A common approach involves coupling the enzymatic reaction of interest to a second reaction that produces a readily detectable signal, such as a change in absorbance or fluorescence. For example, the activity of GDP-mannose pyrophosphorylase, which synthesizes GDP-α-D-mannose from GTP and mannose-1-phosphate, can be assayed by measuring the decrease in NADH absorbance in a coupled reaction system containing pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and phosphoenolpyruvate.
For mannosyltransferases that use GDP-α-D-mannose as a donor, assays often involve radiolabeled substrates. By using GDP-[¹⁴C]mannose, the transfer of the radiolabeled mannose to an acceptor molecule can be quantified by separating the labeled product from the unreacted substrate and measuring the incorporated radioactivity.
Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined by measuring the initial reaction rates at various substrate concentrations. These parameters provide valuable insights into the enzyme's affinity for GDP-α-D-mannose and its catalytic efficiency. For instance, GDP-α-D-mannose can act as a competitive inhibitor with respect to GTP for certain enzymes, with reported Kᵢ values in the micromolar range. medchemexpress.com
Table 3: Examples of Enzymes Studied Using GDP-α-D-Mannose Assays
| Enzyme | Assay Principle | Typical Kinetic Parameters Measured |
|---|---|---|
| GDP-mannose Pyrophosphorylase | Coupled spectrophotometric assay measuring GTP consumption | Kₘ for GTP and Mannose-1-P, Vₘₐₓ |
| Mannosyltransferases | Radiometric assay measuring incorporation of [¹⁴C]mannose | Kₘ for GDP-mannose and acceptor, Vₘₐₓ |
| GDP-mannose 4,6-dehydratase | Spectrophotometric assay measuring NADH formation | Kₘ for GDP-mannose, Vₘₐₓ |
| GDP-mannose hydrolase | Measurement of released GDP or mannose | Kₘ, kcat |
Chemoenzymatic Synthesis of GDP-α-D-Mannose and its Analogues for Research Purposes
The limited availability and high cost of GDP-α-D-mannose from natural sources necessitate efficient and scalable synthetic strategies for research applications. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical methods, has emerged as a powerful approach for producing GDP-α-D-mannose and its structurally modified analogues.
One-pot, multi-enzyme cascade reactions are a cornerstone of modern chemoenzymatic strategies. These systems offer improved efficiency by minimizing intermediate purification steps and driving reactions forward. A notable example is a cell-free system for GDP-mannose production that utilizes five enzymes expressed in E. coli: glucokinase (Glk), phosphomannomutase (ManB), mannose-1-phosphate-guanyltransferase (ManC), inorganic pyrophosphatase (PmPpA), and polyphosphate kinase 2 (1D-Ppk2). nih.gov This cascade efficiently converts mannose and polyphosphate into GDP-mannose with a yield of 71% relative to the initial GDP concentration. nih.gov Another established enzymatic synthesis starts from D-mannose and Guanosine-5'-triphosphate (GTP), using recombinant phosphomannomutase and GDP-α-D-mannose pyrophosphorylase to achieve an 80% average yield over several batches. oup.com
The synthesis of analogues is crucial for developing molecular probes to investigate the function of mannosyltransferases and other enzymes in the pathway. The enzyme GDP-Mannose pyrophosphorylase (GDP-ManPP), particularly from Salmonella enterica, has demonstrated broad substrate promiscuity, making it an invaluable tool for this purpose. researchgate.netbeilstein-archives.org Researchers have successfully used this enzyme to couple chemically synthesized mannose-1-phosphate analogues with GTP. This approach has yielded a variety of probes, including:
Azido-deoxy-mannose analogues (GDP-2-, 3-, 4-, or 6-azidomannoses), which serve as non-radioactive probes for mannosyltransferase activity. The azide (B81097) group can be used for further chemical modifications. researchgate.netrsc.org
C6-modified analogues (e.g., 6-amino, 6-chloro) designed as tools to probe the active site and mechanism of enzymes like GDP-mannose dehydrogenase (GMD), a critical enzyme in the biosynthesis of alginate in pathogens like Pseudomonas aeruginosa. nih.gov
These chemoenzymatic methods provide essential access to tailored sugar nucleotides, enabling detailed studies of enzyme kinetics, inhibitor screening, and the broader biological roles of mannosylation. chemrxiv.org
| Synthetic Strategy | Key Enzymes | Starting Materials | Product | Reported Yield |
|---|---|---|---|---|
| One-Pot Multi-Enzyme Cascade nih.gov | Glucokinase, Phosphomannomutase (ManB), Mannose-1-phosphate-guanyltransferase (ManC), Pyrophosphatase, Polyphosphate kinase 2 | Mannose, Polyphosphate, catalytic GDP/ADP | GDP-α-D-Mannose | 71% |
| Two-Step Chemoenzymatic benthamdirect.com | GDP-mannose pyrophosphorylase (recombinant) | Mannose, Phosphoric acid, GTP | GDP-α-D-Mannose | Not specified |
| Repetitive Batch Enzymatic Synthesis oup.com | Phosphomannomutase, GDP-α-D-mannose pyrophosphorylase (from S. enterica) | D-Mannose, GTP | GDP-α-D-Mannose | 80% (average) |
| Analogue Synthesis (Azido-probes) researchgate.netrsc.org | GDP-Mannose pyrophosphorylase (from S. enterica) | Azidomannose-1-phosphates, GTP | GDP-azidodeoxymannoses | Not specified |
| Analogue Synthesis (C6-modified) nih.gov | GDP-Mannose pyrophosphorylase (from S. enterica) | C6-modified mannose-1-phosphates, GTP | GDP 6-chloro-6-deoxy-ᴅ-mannose | Not specified |
Genetic Engineering and Mutational Studies to Elucidate Pathway Functions
Genetic engineering and the study of natural mutations have been indispensable in mapping the GDP-α-D-mannose metabolic pathway and understanding its physiological significance. The central enzyme in this pathway is GDP-mannose pyrophosphorylase (also known as mannose-1-phosphate guanylyltransferase), which catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP. nih.gov
In humans, this enzyme is encoded by the GMPPB gene. Mutations in GMPPB are linked to a group of genetic disorders known as dystroglycanopathies, which include certain forms of congenital and limb-girdle muscular dystrophies. nih.govnih.gov These mutations lead to impaired GMPPB function, resulting in reduced cellular levels of GDP-mannose. mdpi.com The subsequent deficit in this key substrate disrupts the proper O-mannosylation of proteins, most notably α-dystroglycan, which is essential for connecting the cytoskeleton to the extracellular matrix in muscle cells. nih.govmdpi.com Studies have shown that the severity of the clinical phenotype can correlate with the level of residual enzymatic activity of the mutant GMPPB protein. mdpi.com
Model organisms have been instrumental in elucidating these pathways.
In Arabidopsis thaliana, the vtc1 mutant, which has a defect in GDP-mannose pyrophosphorylase, exhibits a conditional hypersensitivity to ammonium, linking GDP-mannose synthesis to nitrogen metabolism, hormone homeostasis, and protein N-glycosylation. oup.com
In zebrafish, knockdown of the gmppb gene replicates key features of the human muscular dystrophy phenotype, and studies suggest that supplementation with GDP-mannose can rescue these defects, highlighting potential therapeutic avenues. mdpi.com
Escherichia coli has been genetically engineered to produce labeled GDP-mannose and its derivatives. By deleting the manA gene (encoding phosphomannose isomerase), the metabolic flux from mannose is directed exclusively towards GDP-mannose synthesis. nih.gov Overexpression of genes for phosphomannomutase (cpsG) and GDP-mannose pyrophosphorylase (cpsB) further enhances this production, creating a cellular factory for generating valuable research compounds. nih.gov
These studies underscore how genetic manipulation and the analysis of mutations provide critical insights into the function of the GDP-mannose pathway and its role in health and disease.
| Gene/Enzyme | Organism | Method/Mutation | Key Finding |
|---|---|---|---|
| GMPPB (GDP-Mannose Pyrophosphorylase B) | Human | Natural missense mutations | Causes congenital and limb-girdle muscular dystrophies due to hypoglycosylation of α-dystroglycan. nih.govnih.gov |
| VTC1 (GDP-Mannose Pyrophosphorylase) | Arabidopsis thaliana | vtc1-1 mutant | Revealed a link between GDP-mannose synthesis, protein N-glycosylation, and sensitivity to ammonium. oup.com |
| manA (Phosphomannose Isomerase) | Escherichia coli | Gene deletion | Prevents catabolism of mannose, redirecting it into the GDP-mannose synthesis pathway for production of labeled compounds. nih.gov |
| cpsG (Phosphomannomutase) & cpsB (GDP-Mannose Pyrophosphorylase) | Escherichia coli | Plasmid-based overexpression | Enhances the synthesis of GDP-mannose from mannose precursors. nih.gov |
| PMM2 (Phosphomannomutase) | Human (Fibroblasts) | Natural mutations (CDG) | Leads to significantly lowered cellular GDP-Mannose levels, which can be partially corrected by mannose supplementation. nih.gov |
Application as a Reference Standard in Glycobiological Research
In glycobiology, GDP-α-D-mannose (disodium) serves as an essential and high-purity reference standard for a multitude of analytical and biochemical applications. Its fundamental role as the universal mannose donor for glycosyltransferases makes it an indispensable reagent for in vitro studies of glycan biosynthesis. nih.gov
The compound is widely used as a critical substrate in enzyme activity assays. For instance, the activity of mannosyltransferases is quantified by measuring the transfer of mannose from GDP-mannose to an acceptor molecule. researchgate.net Similarly, it is the standard substrate for assays of GDP-mannose dehydrogenase (GMD), an enzyme that is a target for developing new antibacterial agents against pathogens like P. aeruginosa. nih.gov The availability of a reliable GDP-mannose standard is crucial for determining enzyme kinetics (e.g., Kₘ and Vₘₐₓ values), screening for inhibitors, and characterizing the substrate specificity of newly discovered enzymes. mdpi.comresearchgate.net
Furthermore, GDP-mannose is used as a standard in analytical techniques designed to quantify nucleotide sugar pools within cells. Understanding the cellular concentration of GDP-mannose is vital, as fluctuations can have significant pathological consequences, such as in Congenital Disorders of Glycosylation (CDG). nih.gov For example, studies have shown that fibroblasts from patients with phosphomannomutase (PMM) deficiency have drastically reduced levels of GDP-mannose compared to healthy cells (2.3-2.7 pmol/10⁶ cells vs. 23.5 pmol/10⁶ cells). nih.gov Such quantitative analyses rely on pure GDP-mannose to generate standard curves for accurate measurement.
Its application extends to metabolic flux analysis, where stable isotope-labeled precursors are used to trace the origin and fate of monosaccharides in glycosylation pathways. rupress.org GDP-mannose serves as a key analyte and reference point in these studies, helping to unravel the complex interplay between different sugar metabolism pathways. rupress.org
| Application Area | Specific Use of GDP-α-D-Mannose | Research Goal |
|---|---|---|
| Enzyme Kinetics and Inhibition | Substrate for mannosyltransferases and dehydrogenases researchgate.netnih.gov | Determine kinetic parameters (Kₘ, Vₘₐₓ), screen for potential drug candidates (inhibitors). bioglyco.comfrontiersin.org |
| Biochemical Pathway Analysis | Substrate for in vitro reconstitution of glycosylation pathways nih.gov | Elucidate the function and regulation of glycan synthesis. |
| Cellular Metabolomics | Analytical standard for HPLC or Mass Spectrometry | Quantify intracellular nucleotide sugar pools to diagnose and study metabolic disorders like CDG. nih.gov |
| Metabolic Flux Analysis | Reference compound for identifying and quantifying pathway intermediates | Trace the contribution of different precursors (e.g., glucose, mannose) to the GDP-fucose pool via GDP-mannose. rupress.org |
Future Research Directions and Potential Academic Applications
Exploring Novel Enzymatic Activities and Pathways Involving GDP-α-D-Mannose
The exploration of enzymes that utilize GDP-α-D-mannose as a substrate continues to reveal biochemical diversity and novel metabolic pathways. A prime example is GDP-mannose-3′,5′-epimerase (GME), an enzyme involved in plant vitamin C biosynthesis. nih.govfrontiersin.org GME catalyzes a complex series of reactions, including oxidation, two deprotonations, two protonations, and reduction, to convert GDP-α-D-mannose into GDP-β-L-galactose. frontiersin.orgnih.gov Research has shown that this single enzyme can also produce GDP-β-L-gulose, another precursor for vitamin C, and more recently, GDP-d-altrose has been identified as a reaction product. nih.govfrontiersin.org This indicates that the enzymatic pathway is more branched than previously understood, with the potential for both C5-prior-to-C3 and C3-prior-to-C5 epimerization routes. frontiersin.org
Further research into enzymes downstream of GDP-α-D-mannose is also uncovering new pathways. For instance, GDP-mannose 4,6-dehydratase catalyzes the first step in the de novo synthesis of GDP-L-fucose, a crucial component of fucosylated glycans involved in cell signaling and immunity. wikipedia.org Similarly, GDP-mannose dehydrogenase catalyzes the formation of GDP-mannuronic acid, a key building block for the exopolysaccharide alginate in bacteria like Pseudomonas aeruginosa and for cell wall polysaccharides in brown algae. researchgate.netnih.gov The discovery of these and other enzymatic activities highlights the potential for identifying new metabolic routes and bioactive molecules originating from GDP-α-D-mannose.
| Enzyme | Substrate | Primary Product(s) | Biological Pathway | Reference |
|---|---|---|---|---|
| GDP-mannose-3′,5′-epimerase (GME) | GDP-α-D-mannose | GDP-β-L-galactose, GDP-β-L-gulose | Vitamin C Biosynthesis (Plants) | nih.gov |
| GDP-mannose 4,6-dehydratase (GMD) | GDP-α-D-mannose | GDP-4-dehydro-6-deoxy-D-mannose | GDP-L-fucose Biosynthesis | wikipedia.org |
| GDP-mannose dehydrogenase | GDP-α-D-mannose | GDP-mannuronic acid | Alginate Biosynthesis (Bacteria) | researchgate.net |
| Mannosyltransferases | GDP-α-D-mannose | Mannosylated Glycans/Lipids | Glycosylation | wikipedia.org |
Investigation of Regulatory Mechanisms Governing GDP-α-D-Mannose Homeostasis
Maintaining appropriate intracellular levels of GDP-α-D-mannose is crucial, as this molecule is a branch point for numerous essential pathways, including protein glycosylation and cell wall synthesis. nih.gov Future research is focused on understanding the intricate mechanisms that regulate its synthesis and degradation.
The biosynthesis of GDP-α-D-mannose occurs through both de novo and salvage pathways. nih.gov In the model plant Arabidopsis thaliana, the enzyme GDP-mannose pyrophosphorylase (GMPase), encoded by the VTC1 locus, is a key regulatory point in the de novo pathway that produces GDP-α-D-mannose from mannose-1-phosphate and GTP. nih.govnih.gov Structural and biochemical studies of VTC1 reveal that its activity is regulated by its oligomerization state and a unique C-terminal domain, providing a foundation for understanding how plants control the flux of mannose into ascorbic acid and other products. nih.gov
Feedback inhibition is another critical regulatory mechanism. For example, GDP-L-fucose, the final product of its respective pathway, acts as an allosteric inhibitor of GDP-mannose 4,6-dehydratase, the first enzyme in the pathway, thereby controlling its own synthesis. wikipedia.org Furthermore, cells possess mechanisms to hydrolyze excess GDP-α-D-mannose. GDP-mannose mannosyl hydrolase (GDPMH) is an enzyme that cleaves the nucleotide sugar into GDP and mannose, likely playing a role in regulating the cellular pool of this activated sugar. acs.orgnih.gov A deeper investigation into the interplay between these synthetic, feedback, and catabolic pathways will be essential for a complete picture of GDP-α-D-mannose homeostasis.
Development of Enzyme Inhibitors or Substrates for Biochemical Probes
The development of specialized chemical tools is a significant area of future research, enabling the study of enzymes involved in GDP-α-D-mannose metabolism. These tools, including inhibitors and modified substrates, serve as biochemical probes to elucidate enzyme mechanisms, track metabolic flux, and identify potential therapeutic targets.
Chemoenzymatic strategies have been successfully employed to synthesize modified sugar nucleotides. For instance, GDP-azidodeoxymannoses have been created to serve as non-radioactive probes for monitoring mannosyltransferase activity. researchgate.net The azide (B81097) group acts as a chemical handle, allowing for the subsequent attachment of reporter molecules like biotin (B1667282) or fluorescent dyes. Similarly, fluorinated analogs such as GDP-2F-α-D-mannose have been used as alternative substrates to probe the catalytic mechanisms of enzymes like GDP-mannose hydrolase. acs.org
These approaches are also crucial for drug discovery. GDP-mannose dehydrogenase (GMD) in Pseudomonas aeruginosa is an attractive target for inhibiting the formation of alginate, a key component of the biofilm that protects the bacteria in chronic lung infections. nih.govchemrxiv.org Researchers have developed a series of modified sugar nucleotide probes to map the enzyme's structure-function relationships. This led to the identification of a C6-amide derivative of GDP-mannose that acts as a micromolar inhibitor of GMD, providing a promising scaffold for the development of novel antibacterial agents. nih.govchemrxiv.org
| Probe Type | Example | Application | Target Enzyme(s) | Reference |
|---|---|---|---|---|
| Modified Substrate | GDP-azidodeoxymannoses | Non-radioactive tracking of mannose transfer | Mannosyltransferases | researchgate.net |
| Mechanistic Probe | GDP-2F-α-D-mannose | Elucidation of enzyme catalytic mechanism | GDP-mannose hydrolase | acs.org |
| Enzyme Inhibitor | C6-amide GDP-mannose derivative | Inhibition of alginate biosynthesis | GDP-mannose dehydrogenase (GMD) | nih.gov |
Metabolic Engineering Strategies to Modulate Glycosylation in Research Models
Metabolic engineering offers powerful strategies to manipulate the intracellular pools of nucleotide sugars like GDP-α-D-mannose, thereby controlling the glycosylation of proteins and other molecules in research and industrial settings. Glycosylation is a critical quality attribute for many therapeutic proteins, such as monoclonal antibodies, as it affects their efficacy, stability, and immunogenicity. engconfintl.org
One direct approach involves supplementing cell culture media with metabolic precursors. Studies have shown that adding mannose to the culture medium of Chinese Hamster Ovary (CHO) cells can modulate the N-glycan profile of recombinant antibodies, specifically increasing the levels of high-mannose glycoforms, which can enhance antibody-dependent cell-mediated cytotoxicity (ADCC). engconfintl.orgnih.gov This strategy has also proven effective in a biomedical context. In cultured fibroblasts from patients with certain Congenital Disorders of Glycosylation (CDG), which are characterized by deficient GDP-mannose synthesis, supplementation with mannose can increase intracellular GDP-mannose levels and partially correct the glycosylation defects. nih.govoup.com
Beyond simple supplementation, future research will likely focus on the genetic manipulation of key enzymes in the GDP-α-D-mannose pathway. Overexpression or downregulation of enzymes like GDP-mannose pyrophosphorylase (GMPase) or phosphomannose isomerase could provide more precise control over the GDP-α-D-mannose pool. nih.govnih.gov Such strategies could be used to produce glycoproteins with tailored glycan profiles for research purposes or to enhance the therapeutic properties of biopharmaceuticals. nih.gov
Understanding the Role of GDP-α-D-Mannose in Model Organisms and Cellular Processes
GDP-α-D-mannose is fundamental to a wide range of cellular processes, and studying its role in diverse model organisms continues to provide critical insights into biology, from plant development to microbial pathogenesis.
In the model plant Arabidopsis thaliana, GDP-α-D-mannose is a crucial precursor for the biosynthesis of ascorbic acid (vitamin C) and is also required for the synthesis of cell wall components like hemicellulose and pectin. nih.govresearchgate.net Mutants deficient in GDP-mannose pyrophosphorylase (the vtc1 mutant) exhibit not only low levels of vitamin C but also defects in cell wall structure, highlighting the compound's dual importance. nih.gov
In pathogenic microbes, the pathways stemming from GDP-α-D-mannose are often essential for virulence. In the protozoan parasite Leishmania mexicana, the enzyme GDP-mannose pyrophosphorylase is required for the synthesis of mannose-containing surface molecules, such as lipophosphoglycan. While the enzyme is not essential for the parasite's viability in culture, it is absolutely required for the ability to infect macrophages and establish disease in mice, making the pathway a potential drug target. nih.gov Similarly, in the bacterium Trypanosoma brucei, the synthesis of GDP-mannose is essential for parasite growth. nih.gov In Corynebacterium glutamicum, a model for related mycobacteria, GDP-mannose is vital for producing immunomodulatory cell wall glycoconjugates like lipoarabinomannan (LAM). ebi.ac.uk These examples underscore the broad and often species-specific importance of GDP-α-D-mannose, making it a rich subject for future comparative biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
